pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside
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Overview
Description
Pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside is an anthocyanin cation. It derives from a pelargonidin. It is a conjugate acid of a this compound betaine.
Scientific Research Applications
Anthocyanin Composition in Plants The compound pelargonidin 3-O-(6-O-caffeoyl-beta-D-glucoside) 5-O-beta-D-glucoside is a type of anthocyanin. Research has identified this compound in various plant parts, including root peels, petioles, and flowers of red radish (Raphanus sativus). It's one of the primary pigments in these plant parts, alongside other pelargonidin derivatives. These pigments contribute significantly to the coloration in plants. For example, in Lobularia maritima, variations in flower colors are attributed to the type of anthocyanin present, indicating the role of such compounds in plant pigmentation and potentially in attracting pollinators or in photoprotection (Tatsuzawa et al., 2008; Tatsuzawa et al., 2010).
Bioactive Properties and Health Applications Pelargonidin derivatives have been studied for their potential health benefits, primarily due to their antioxidant properties. For instance, pelargonidin and its glucosides exhibit significant antioxidant activity, influencing stability, and biological activity in physiological environments. Studies have shown that glycosylation may enhance the stability of pelargonidin, although it could potentially decrease antioxidant activity, indicating a balance between stability and bioactivity (Li et al., 2021).
Molecular Interactions and Stability The structural stability and molecular interactions of pelargonidin derivatives have been explored through quantum chemical calculations and molecular dynamics simulations. These studies shed light on their electron-donating properties and potential interactions with specific enzymatic targets, suggesting their relevance in pharmaceutical applications for conditions like diabetes and other metabolic disorders (Praveena et al., 2022).
Anthocyanin Production and Engineering Efforts have been made to engineer microbial systems, such as Saccharomyces cerevisiae, to produce pelargonidin derivatives like pelargonidin 3-O-glucoside. These endeavors aim to create on-demand production systems for anthocyanins, which are sought after for their roles as natural colorants and health-promoting substances. The feasibility of such systems could pave the way for the industrial production of specific anthocyanins, offering scientific value and commercial potential (Levisson et al., 2018).
Properties
CAS No. |
168753-26-2 |
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Molecular Formula |
C36H37O18+ |
Molecular Weight |
757.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |
InChI Key |
MLLMLJXCGLXOIJ-AQAMAIGXSA-O |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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